

Comparative Analysis of KRAS G12C Inhibitors: Adagrasib vs. Sotorasib

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In the landscape of targeted oncology, the development of inhibitors for the KRAS G12C mutation has marked a significant breakthrough for a patient population with historically limited treatment options. This guide provides a comparative overview of two prominent KRAS G12C inhibitors, Adagrasib (MRTX849) and Sotorasib (AMG 510), focusing on their clinical trial data, mechanisms of action, and the experimental protocols used to evaluate their efficacy and safety. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison based on available clinical evidence.

Mechanism of Action: Targeting the "Undruggable"

Both Adagrasib and Sotorasib are small molecule inhibitors that specifically and irreversibly target the cysteine residue of the KRAS G12C mutant protein.[1][2] The KRAS protein is a key component of the RAS/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[3][4] Mutations in the KRAS gene, such as the G12C substitution, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumorigenesis.[3][5]

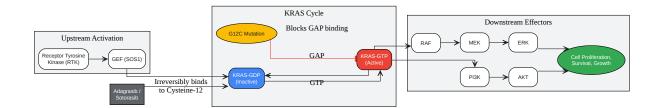
Adagrasib and Sotorasib covalently bind to the mutant cysteine-12, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1][3][4][6] This prevents downstream signaling through the MAPK and PI3K-AKT pathways, ultimately inhibiting tumor cell growth and promoting apoptosis.[1][2][5] Adagrasib is noted for its long half-life of approximately 23 hours and its ability to penetrate the central nervous system.[7][8]



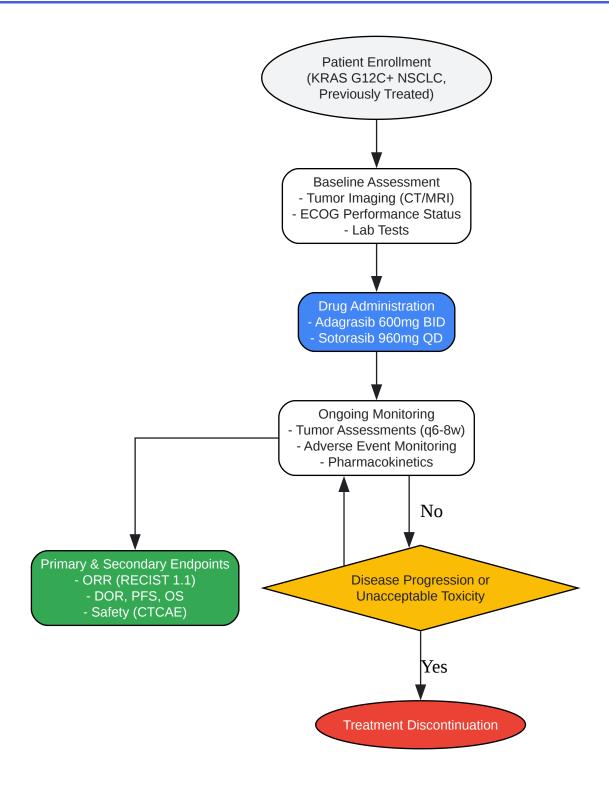
Signaling Pathway of KRAS G12C and Inhibition

The following diagram illustrates the KRAS signaling pathway and the mechanism of inhibition by Adagrasib and Sotorasib.









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References

- 1. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Adagrasib (MRTX849) KRYSTAL-1 Results | AACR 2024 [delveinsight.com]
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